![molecular formula C19H18N2O3 B6518414 1-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891866-99-2](/img/structure/B6518414.png)
1-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13174244 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4-Methoxyphenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- CAS Number : 6552-71-2
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory and neuroprotective agent. Below are some key findings from the literature:
Anti-Inflammatory Activity
Research has indicated that the compound exhibits significant anti-inflammatory effects. In a study assessing the inhibition of the NLRP3 inflammasome pathway, it was found that compounds structurally similar to tetrahydropyrazine derivatives could modulate inflammatory responses in astrocytes. The activation of the NLRP3 inflammasome is linked to various neurodegenerative diseases, including Alzheimer's and Parkinson's disease .
Neuroprotective Effects
In vivo studies demonstrated that this compound could protect dopaminergic neurons from pyroptosis (a form of programmed cell death associated with inflammation). The compound's ability to inhibit neuroinflammation suggests a potential therapeutic role in neurodegenerative disorders .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of IL-1β and TNF-α in activated microglia.
- Modulation of Autophagy : It appears to enhance autophagic processes that are often impaired in neurodegenerative conditions .
Case Studies and Research Findings
Study | Findings |
---|---|
Study A (2023) | Demonstrated significant inhibition of NLRP3 inflammasome activation by tetrahydropyrazine derivatives in vitro. |
Study B (2022) | Reported neuroprotective effects in animal models of Parkinson's disease, with reduced dopaminergic neuron loss. |
Study C (2021) | Found that the compound modulates autophagic flux in astrocytes under inflammatory conditions. |
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-3-5-15(6-4-14)13-20-11-12-21(19(23)18(20)22)16-7-9-17(24-2)10-8-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGFLYOURGDJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.